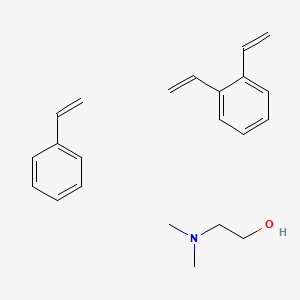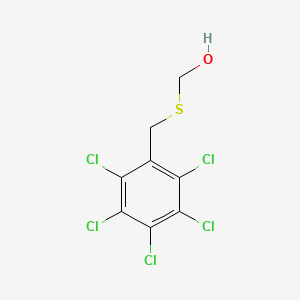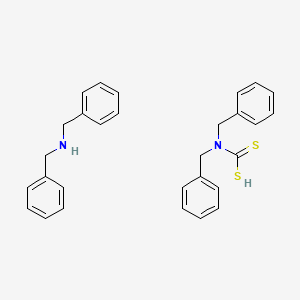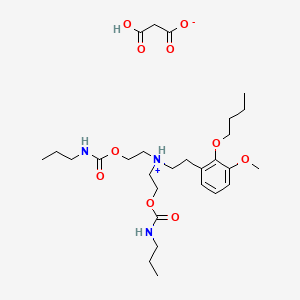
Hexamethyloctamethylene bisammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexamethyloctamethylene bisammonium chloride is a quaternary ammonium compound known for its antimicrobial properties. It is widely used in various industries, including healthcare, water treatment, and textiles, due to its effectiveness in eliminating bacteria and other microorganisms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hexamethyloctamethylene bisammonium chloride can be synthesized through the quaternization of tertiary amines with halocarbons. The process involves the alkylation of tertiary amines with halocarbons, resulting in the formation of quaternary ammonium salts .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the reaction of hexamethylenediamine with methyl chloride under controlled conditions. The reaction is carried out in a solvent such as methanol or ethanol, and the product is purified through crystallization or distillation .
Analyse Chemischer Reaktionen
Types of Reactions: Hexamethyloctamethylene bisammonium chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can undergo nucleophilic substitution reactions with other halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halides like sodium chloride or potassium bromide are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of lower oxidation state compounds.
Substitution: Formation of new quaternary ammonium salts.
Wissenschaftliche Forschungsanwendungen
Hexamethyloctamethylene bisammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its ability to disrupt lipid bilayers.
Medicine: Utilized as an antimicrobial agent in disinfectants and antiseptics.
Industry: Applied in water treatment processes to control microbial growth and in the textile industry as a fabric softener
Wirkmechanismus
The antimicrobial activity of hexamethyloctamethylene bisammonium chloride is primarily due to its ability to disrupt the cell membrane of microorganisms. The compound adsorbs onto and penetrates the cell wall, reacting with lipids and proteins of the cell membrane. This results in the disorganization of membrane structures and leakage of low molecular weight components, ultimately leading to cell death .
Vergleich Mit ähnlichen Verbindungen
- Benzalkonium chloride
- Cetyltrimethylammonium bromide
- Dodecyltrimethylammonium chloride
Eigenschaften
CAS-Nummer |
56971-26-7 |
|---|---|
Molekularformel |
C14H34Cl2N2 |
Molekulargewicht |
301.3 g/mol |
IUPAC-Name |
trimethyl-[8-(trimethylazaniumyl)octyl]azanium;dichloride |
InChI |
InChI=1S/C14H34N2.2ClH/c1-15(2,3)13-11-9-7-8-10-12-14-16(4,5)6;;/h7-14H2,1-6H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
YHNPQKKIVRGHCR-UHFFFAOYSA-L |
Kanonische SMILES |
C[N+](C)(C)CCCCCCCC[N+](C)(C)C.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-methyl-4-nitro-N-[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide](/img/structure/B13769072.png)

![Copper, [4-[(4-chlorophenyl)azo]-3-(hydroxy-kappaO)-2-naphthalenecarboxylato(2-)-kappaO]-](/img/structure/B13769087.png)






